1,3-Positional Isomer of EPA-DAG Confers Superior Oxidative Stability Compared to 1,2-Isomer
The oxidative stability of EPA-containing triacylglycerols (TAGs) is significantly influenced by the glycerol position of the fatty acid. In an AAPH-initiated oxidation study, the oxidative rate of the 1,3-dieicosapentaenoyl-2-palmitoylglycerol (EPE) isomer was demonstrably lower than that of its 1,2 (or 2,3) counterpart (EEP) [1]. This indicates that the 1,3-dieicosapentaenoyl configuration, as found in the target compound, provides a protective effect against oxidation, which is a primary pathway for degradation in both research and industrial applications .
| Evidence Dimension | Relative oxidative rate (AAPH-initiated oxidation) |
|---|---|
| Target Compound Data | Oxidation rate for 1,3-dieicosapentaenoyl-2-palmitoylglycerol (EPE) is lower. |
| Comparator Or Baseline | 1,2(or2,3)-dieicosapentaenoyl-3(or1)-palmitoylglycerol (EEP) |
| Quantified Difference | EPE (1,3-isomer) was oxidized more slowly than EEP (1,2/2,3-isomer); the 1,2(2,3)-position was found to be more oxidizable [1]. |
| Conditions | AAPH (2,2′-azobis(2-amidinopropane)dihydrochloride) as an aqueous radical initiator. |
Why This Matters
Superior oxidative stability translates to longer shelf life, more reliable experimental results, and reduced need for costly antioxidants in formulations, giving a clear procurement advantage over the more labile 1,2-isomer.
- [1] Endo, Y., Hoshizaki, S., & Fujimoto, K. (1997). Oxidation of synthetic triacylglycerols containing eicosapentaenoic and docosahexaenoic acids: Effect of oxidation system and triacylglycerol structure. *Journal of the American Oil Chemists' Society*, 74(9), 1041-1045. View Source
